2-Amino-4-(2-hydroxyphenyl)butanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

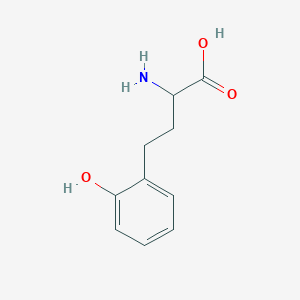

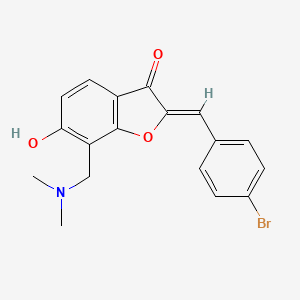

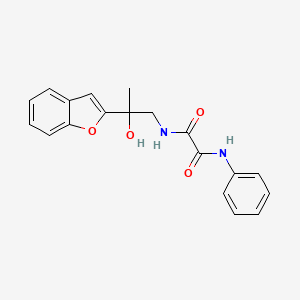

2-Amino-4-(2-hydroxyphenyl)butanoic acid, also known as 2-hydroxy-dl-homophenylalanine, is a chemical compound with the molecular formula C10H13NO3 . It has a molecular weight of 195.21500 . The compound is predicted to have a density of 1.281±0.06 g/cm3 .

Molecular Structure Analysis

The molecular structure of 2-Amino-4-(2-hydroxyphenyl)butanoic acid consists of an amino group (-NH2), a carboxylic acid group (-COOH), and a phenyl group (C6H5) attached to a butanoic acid backbone . The exact structure can be found in the referenced link .Physical And Chemical Properties Analysis

2-Amino-4-(2-hydroxyphenyl)butanoic acid has a predicted density of 1.281±0.06 g/cm3 . It has a predicted boiling point of 382.2±37.0 °C and a melting point of 287-288 °C . The compound has a molecular weight of 195.21500 and a molecular formula of C10H13NO3 .科学研究应用

Synthesis of Aminopeptidase Inhibitors

2-Amino-4-(2-hydroxyphenyl)butanoic acid: is used in the synthesis of aminopeptidase inhibitors . These inhibitors are significant because aminopeptidases play a crucial role in various biological processes, including protein digestion and peptide hormone regulation. By inhibiting these enzymes, researchers can study enzyme action mechanisms and develop new pharmacological properties to treat diseases.

Antimicrobial and Antifungal Applications

Derivatives of 2-Amino-4-(2-hydroxyphenyl)butanoic acid have shown promising results as antimicrobial and antifungal agents . The compounds exhibit activity against pathogens like Staphylococcus aureus and Mycobacterium luteum , as well as fungi such as Candida tenuis and Aspergillus niger . This application is crucial in the fight against drug-resistant strains of bacteria and fungi.

Material Science: Polyimide Synthesis

In material science, 2-Amino-4-(2-hydroxyphenyl)butanoic acid is a precursor for synthesizing polyimides with hydroxyl groups . These polyimides are valuable for their thermal stability and mechanical strength, making them suitable for high-performance materials used in electronics, aerospace, and other advanced technologies.

Enzymatic Synthesis

The compound is also utilized in enzymatic synthesis processes. By combining aldolases and transaminases, researchers can synthesize 2-Amino-4-hydroxybutanoic acid , which is structurally similar to 2-Amino-4-(2-hydroxyphenyl)butanoic acid . This method is part of a broader effort to create complex organic molecules using biocatalysis, which is more environmentally friendly than traditional chemical synthesis.

Chemical Research: Optically Active Derivatives

The optically active derivatives of 2-Amino-4-(2-hydroxyphenyl)butanoic acid are of interest in chemical research for studying stereochemistry and developing enantioselective synthesis methods . These methods are essential for creating pharmaceuticals with specific desired activities and reducing side effects.

Peptide Research

This compound is also important in peptide research. It can be used to synthesize unusual amino acids that are incorporated into the structures of natural peptide aminopeptidase inhibitors . This research can lead to the development of new peptide-based drugs with remarkable biological activities.

作用机制

Target of Action

It is noted that the compound is an important moiety of butirosin, an aminoglycoside antibiotic . Aminoglycosides typically target the bacterial ribosome, interfering with protein synthesis.

Result of Action

As a component of butirosin, it may contribute to the antibiotic’s bactericidal effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-4-(2-hydroxyphenyl)butanoic acid . These factors could include pH, temperature, and the presence of other compounds or enzymes.

属性

IUPAC Name |

2-amino-4-(2-hydroxyphenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-8(10(13)14)6-5-7-3-1-2-4-9(7)12/h1-4,8,12H,5-6,11H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMODNFPWYQQHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(C(=O)O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(2-hydroxyphenyl)butanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2940885.png)

![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2940890.png)

![N-(5-chloro-2-methylphenyl)-2-[6-(2-methylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2940893.png)

![N-[2-(1-adamantyloxy)propyl]methanesulfonamide](/img/structure/B2940898.png)

![N-(3-(dimethylamino)propyl)-4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2940899.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2940905.png)